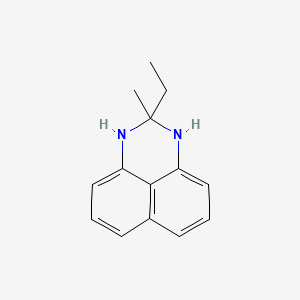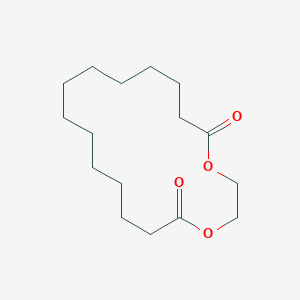
Strontium bis(phenylmethanide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bis(phenylmethanide) is an organometallic compound that features a strontium atom bonded to two phenylmethanide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium bis(phenylmethanide) can be synthesized through the reaction of strontium metal with phenylmethanide ligands under an inert atmosphere to prevent oxidation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for strontium bis(phenylmethanide) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium bis(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form strontium oxide and phenylmethanol.
Reduction: Can be reduced by strong reducing agents to form strontium metal and phenylmethane.
Substitution: Undergoes substitution reactions with halogens to form strontium halides and phenylmethane derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Strontium oxide and phenylmethanol.
Reduction: Strontium metal and phenylmethane.
Substitution: Strontium halides and phenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
Strontium bis(phenylmethanide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the development of new materials, including catalysts and electronic components.
Wirkmechanismus
The mechanism by which strontium bis(phenylmethanide) exerts its effects involves the interaction of the strontium atom with various molecular targets. In biological systems, strontium can mimic calcium and interact with calcium-sensing receptors, influencing bone metabolism. In chemical reactions, the phenylmethanide ligands can stabilize reactive intermediates, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Strontium bis(trimethylsilylamide): Another organometallic compound with different ligands.
Calcium bis(phenylmethanide): Similar structure but with calcium instead of strontium.
Barium bis(phenylmethanide): Similar structure but with barium instead of strontium.
Uniqueness: Strontium bis(phenylmethanide) is unique due to the specific properties imparted by the strontium atom, such as its reactivity and ability to form stable complexes. Compared to its calcium and barium analogs, strontium bis(phenylmethanide) may exhibit different reactivity patterns and stability, making it valuable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
35815-13-5 |
|---|---|
Molekularformel |
C14H14Sr |
Molekulargewicht |
269.88 g/mol |
IUPAC-Name |
strontium;methanidylbenzene |
InChI |
InChI=1S/2C7H7.Sr/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI-Schlüssel |
BQXCYULERPLLKI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


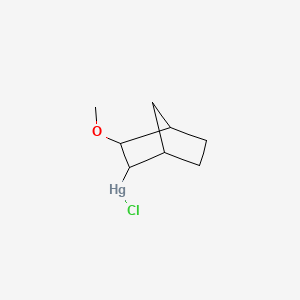
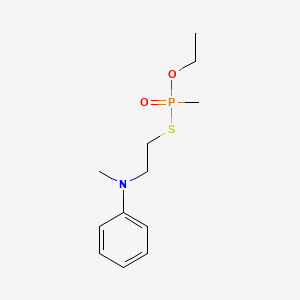
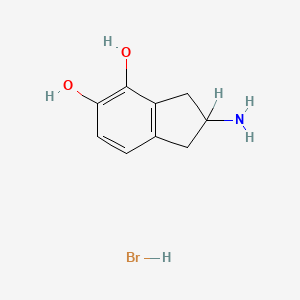
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
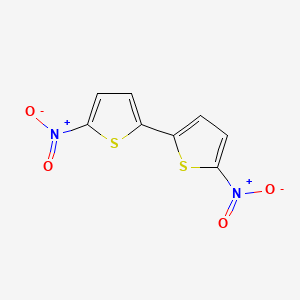

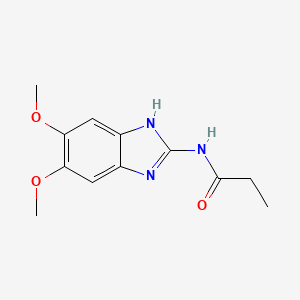
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
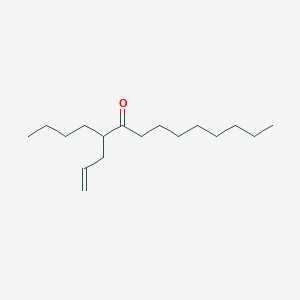
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
